molecular formula C23H21N3O3 B2428577 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea CAS No. 1203047-48-6

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea

Cat. No.: B2428577
CAS No.: 1203047-48-6
M. Wt: 387.439
InChI Key: BVQUNMZCTJSRQQ-UHFFFAOYSA-N
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Description

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the methyl and oxo groups. The final step involves the attachment of the phenethylurea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of an oxygen atom.

    2-(11-Oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid: Similar core structure but different functional groups.

Uniqueness

Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26-19-9-5-6-10-21(19)29-20-12-11-17(15-18(20)22(26)27)25-23(28)24-14-13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQUNMZCTJSRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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